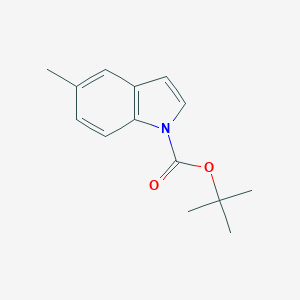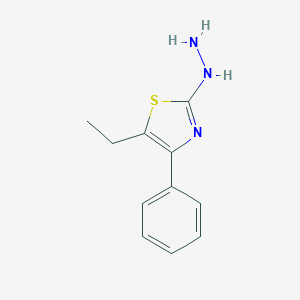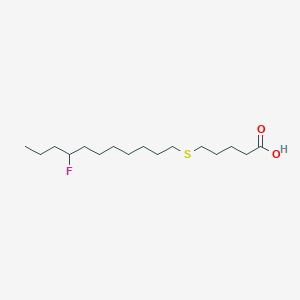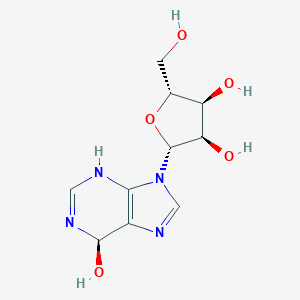
Benzyl N-ethoxycarbonyliminocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-ethoxycarbonyliminocarbamate (BNEI) is a small molecule that has been used in a variety of scientific research applications. BNEI has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of Benzyl N-ethoxycarbonyliminocarbamate involves the reaction between benzyl isocyanate and N-ethoxycarbonyl-N'-phenylurea in the presence of a catalyst.
Starting Materials
Benzyl isocyanate, N-ethoxycarbonyl-N'-phenylurea
Reaction
Step 1: Dissolve N-ethoxycarbonyl-N'-phenylurea in a suitable solvent such as dichloromethane., Step 2: Add benzyl isocyanate to the reaction mixture and stir at room temperature for several hours., Step 3: Add a catalyst such as triethylamine to the reaction mixture and stir for additional hours., Step 4: Purify the resulting product by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
Benzyl N-ethoxycarbonyliminocarbamate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used as a probe for studying the effects of inhibitors on a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used to study the effects of inhibitors on protein-protein interactions, such as those involved in signal transduction pathways. Benzyl N-ethoxycarbonyliminocarbamate has also been used as a drug delivery vehicle, allowing for the controlled release of drugs into the body.
Mécanisme D'action
Benzyl N-ethoxycarbonyliminocarbamate works by binding to the active site of enzymes and interfering with their activity. It also binds to proteins involved in protein-protein interactions and disrupts the interactions. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Effets Biochimiques Et Physiologiques
Benzyl N-ethoxycarbonyliminocarbamate has been shown to inhibit the activity of enzymes involved in signal transduction pathways. It has also been shown to disrupt protein-protein interactions, which can lead to changes in gene expression and cell signaling pathways. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-ethoxycarbonyliminocarbamate is a popular choice for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that Benzyl N-ethoxycarbonyliminocarbamate is a small molecule, and can be easily degraded by enzymes in the body.
Orientations Futures
Benzyl N-ethoxycarbonyliminocarbamate has a wide range of potential future applications. For example, it could be used to study the effects of inhibitors on signal transduction pathways and protein-protein interactions. It could also be used as a drug delivery vehicle, allowing for the controlled release of drugs into the body. In addition, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on enzyme activities, such as proteases, phosphatases, and kinases. Finally, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on gene expression and cellular signaling pathways.
Propriétés
IUPAC Name |
benzyl N-ethoxycarbonyliminocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJYLQGWZBDKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-ethoxycarbonyliminocarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

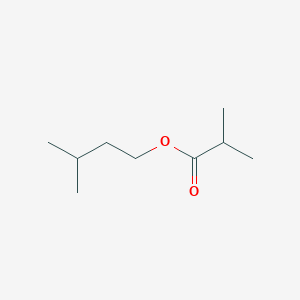
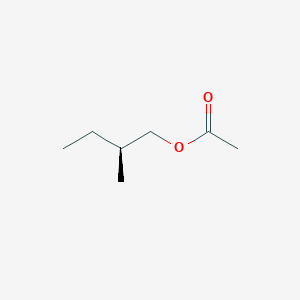

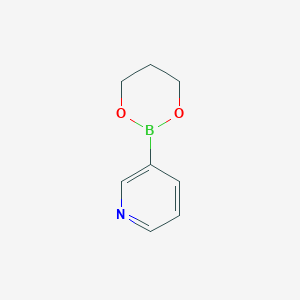
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
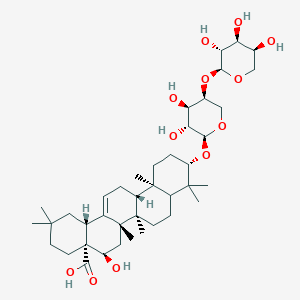
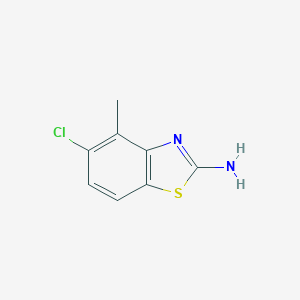

![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
